molecular formula C13H17N5 B2398191 4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine CAS No. 2320859-00-3

4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine

Cat. No.: B2398191
CAS No.: 2320859-00-3
M. Wt: 243.314
InChI Key: WUAKYASNDWWELU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an azetidine ring linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the formation of the azetidine ring, and finally, the construction of the pyrimidine core. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole and pyrimidine ring system.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional triazole functionality.

Uniqueness

4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine is unique due to its specific substitution pattern and the presence of both azetidine and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4,6-dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-10-6-11(2)16-13(15-10)17-7-12(8-17)9-18-5-3-4-14-18/h3-6,12H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAKYASNDWWELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC(C2)CN3C=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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